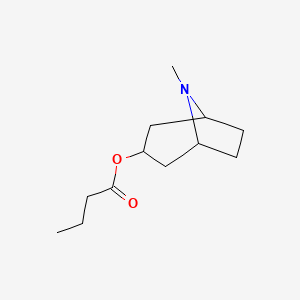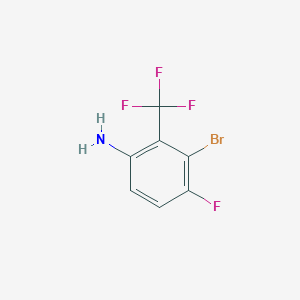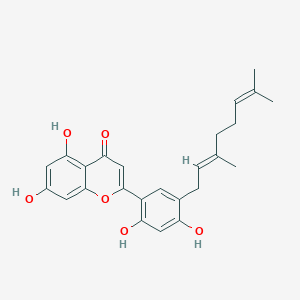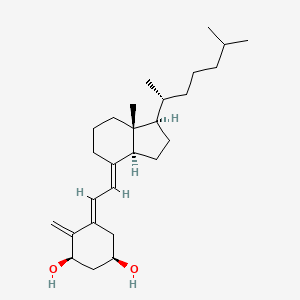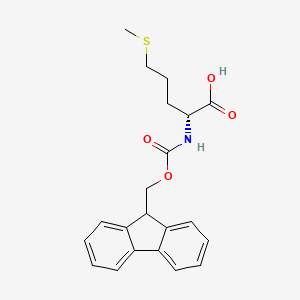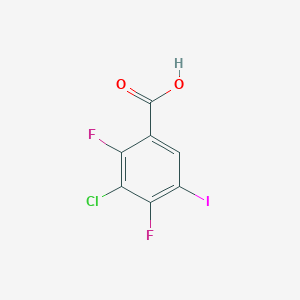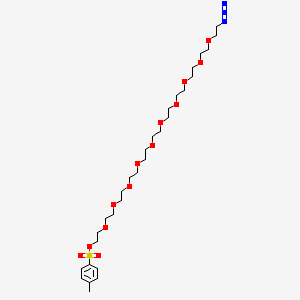
N3-PEG11-Tos
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-PEG11-Tos, also known as Azido-PEG11-Tosylate, is a heterobifunctional polyethylene glycol (PEG) derivative. This compound features an azide group (N3) at one end and a tosyl (p-toluenesulfonyl) group at the other. The PEG11 spacer consists of eleven ethylene glycol units, providing flexibility and solubility in both aqueous and organic solvents. This compound is widely used in bioconjugation, drug delivery, and material science due to its ability to link biomolecules and other compounds through click chemistry and other coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG11-Tos typically involves the following steps:
-
Activation of PEG: : Polyethylene glycol (PEG) is first activated by converting it into a PEG-tosylate. This is achieved by reacting PEG with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Introduction of Azide Group: : The PEG-tosylate is then reacted with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction replaces the tosyl group with an azide group, yielding this compound. The reaction is typically performed at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Activation: : Large quantities of PEG are activated using tosyl chloride in industrial reactors. The reaction conditions are optimized for maximum yield and purity.
-
Azidation: : The activated PEG is then subjected to azidation using sodium azide. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and safety, given the potentially hazardous nature of azide compounds.
化学反应分析
Types of Reactions
N3-PEG11-Tos undergoes several types of chemical reactions, including:
-
Click Chemistry: : The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, making it useful for bioconjugation and material science applications.
-
Nucleophilic Substitution:
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (e.g., CuSO4 and sodium ascorbate) are commonly used under mild conditions (room temperature to 40°C).
Nucleophilic Substitution: Sodium azide, thiols, and amines are typical nucleophiles used in substitution reactions, often in solvents like DMF or DMSO.
Major Products
Click Chemistry: The primary product is a triazole-linked compound.
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in azido-PEG derivatives with different functional groups.
科学研究应用
N3-PEG11-Tos has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and other coupling reactions.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and functional studies.
Medicine: Employed in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.
Industry: Utilized in the development of advanced materials, including hydrogels, nanoparticles, and surface coatings.
作用机制
The mechanism of action of N3-PEG11-Tos primarily involves its functional groups:
Azide Group: The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it ideal for bioconjugation and material modification.
Tosyl Group:
相似化合物的比较
N3-PEG11-Tos can be compared with other PEG derivatives, such as:
N3-PEG4-Tos: Similar structure but with a shorter PEG spacer (four ethylene glycol units). This compound offers greater flexibility and solubility.
N3-PEG11-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group. NHS esters are more reactive towards amines, making them suitable for protein conjugation.
N3-PEG11-Mal: Features a maleimide group instead of a tosyl group. Maleimides are highly reactive towards thiols, useful for thiol-specific conjugation.
This compound stands out due to its balanced reactivity and versatility, making it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C29H51N3O13S |
|---|---|
分子量 |
681.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H51N3O13S/c1-28-2-4-29(5-3-28)46(33,34)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-31-32-30/h2-5H,6-27H2,1H3 |
InChI 键 |
XSLJGWDCKFVDFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)

